4-[2-(4-Bromophenoxy)ethyl]morpholine
Overview
Description
4-[2-(4-Bromophenoxy)ethyl]morpholine is an organic compound with the molecular formula C12H16BrNO2 It is a brominated derivative of morpholine, which is a heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromophenoxy)ethyl]morpholine typically involves the reaction of 4-bromophenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Bromophenoxy)ethyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a phenoxyethylmorpholine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to replace the bromine atom under basic or acidic conditions.
Major Products Formed
Oxidation: Bromo derivatives with higher oxidation states.
Reduction: Phenoxyethylmorpholine derivatives without the bromine atom.
Substitution: Various substituted phenoxyethylmorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Bromophenoxy)ethyl]morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization and derivatization.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceutical agents. Its morpholine ring is a common motif in many bioactive compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromophenoxy)ethyl]morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its bromine atom and morpholine ring. The bromine atom can form halogen bonds with amino acid residues, while the morpholine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein or receptor, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-Bromophenoxy)ethyl]morpholine: A similar compound with the bromine atom in the ortho position instead of the para position.
4-[2-(4-Chlorophenoxy)ethyl]morpholine: A chlorinated derivative with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
4-[2-(4-Methoxyphenoxy)ethyl]morpholine: A methoxy derivative with different electronic properties and reactivity.
Uniqueness
4-[2-(4-Bromophenoxy)ethyl]morpholine is unique due to the presence of the bromine atom in the para position, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other substituents such as chlorine or methoxy groups. This unique property makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[2-(4-bromophenoxy)ethyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXZUUKQIQPHIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366024 | |
Record name | 4-[2-(4-bromophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198993 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
836-59-9 | |
Record name | 4-[2-(4-Bromophenoxy)ethyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=836-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(4-bromophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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